Cas no 2385723-99-7 (2,4-Dichloro-3-ethoxybenZaldehyde)

2,4-Dichloro-3-ethoxybenzaldehyde is a halogenated aromatic aldehyde characterized by its distinct substitution pattern of chlorine and ethoxy functional groups. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty chemicals. The presence of electron-withdrawing chloro groups and the electron-donating ethoxy moiety enhances its reactivity in electrophilic and nucleophilic transformations. Its stable crystalline form ensures ease of handling and storage. The compound's structural features make it valuable for constructing complex molecular frameworks, including heterocycles and fine chemicals, with applications in research and industrial processes requiring precise functionalization.
2,4-Dichloro-3-ethoxybenZaldehyde structure
2385723-99-7 structure
Product name:2,4-Dichloro-3-ethoxybenZaldehyde
CAS No:2385723-99-7
MF:C9H8Cl2O2
Molecular Weight:219.06462097168
CID:6794820
PubChem ID:171007618

2,4-Dichloro-3-ethoxybenZaldehyde 化学的及び物理的性質

名前と識別子

    • 2,4-Dichloro-3-ethoxybenZaldehyde
    • 2385723-99-7
    • MFCD34767546
    • インチ: 1S/C9H8Cl2O2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-5H,2H2,1H3
    • InChIKey: LQDLYVMWKQFUGD-UHFFFAOYSA-N
    • SMILES: ClC1C(C=O)=CC=C(C=1OCC)Cl

計算された属性

  • 精确分子量: 217.9901349g/mol
  • 同位素质量: 217.9901349g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 175
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 26.3Ų

2,4-Dichloro-3-ethoxybenZaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB611264-250mg
2,4-Dichloro-3-ethoxybenzaldehyde; .
2385723-99-7
250mg
€355.80 2024-07-19
abcr
AB611264-1g
2,4-Dichloro-3-ethoxybenzaldehyde; .
2385723-99-7
1g
€659.60 2024-07-19
abcr
AB611264-5g
2,4-Dichloro-3-ethoxybenzaldehyde; .
2385723-99-7
5g
€2218.40 2024-07-19

2,4-Dichloro-3-ethoxybenZaldehyde 関連文献

2,4-Dichloro-3-ethoxybenZaldehydeに関する追加情報

2,4-Dichloro-3-ethoxybenzaldehyde (CAS No. 2385723-99-7): An Overview of Its Properties, Applications, and Recent Research

2,4-Dichloro-3-ethoxybenzaldehyde (CAS No. 2385723-99-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes two chlorine atoms and an ethoxy group attached to a benzaldehyde framework. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic processes.

The molecular formula of 2,4-Dichloro-3-ethoxybenzaldehyde is C10H9Cl2O2, and its molecular weight is approximately 230.1 g/mol. The compound is typically a white to off-white solid at room temperature and exhibits moderate solubility in organic solvents such as ethanol and dichloromethane. Its melting point ranges from 65 to 68°C, and it has a boiling point of around 180°C at reduced pressure.

In terms of chemical reactivity, 2,4-Dichloro-3-ethoxybenzaldehyde is highly reactive due to the presence of the aldehyde group. This functional group can participate in a wide range of reactions, including nucleophilic addition, condensation, and oxidation processes. The chlorine atoms and the ethoxy group also contribute to its reactivity by influencing the electronic properties of the molecule. For instance, the electron-withdrawing effect of the chlorine atoms can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The synthetic utility of 2,4-Dichloro-3-ethoxybenzaldehyde has been extensively explored in recent years. It serves as a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals. One notable application is in the preparation of agrochemicals, where it can be used to synthesize herbicides and fungicides with enhanced efficacy and reduced environmental impact. Additionally, it has been utilized in the synthesis of intermediates for the production of antibiotics and other therapeutic agents.

In the realm of medicinal chemistry, 2,4-Dichloro-3-ethoxybenzaldehyde has shown promise as a lead compound for drug discovery. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways. For example, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory activity against a key enzyme implicated in cancer cell proliferation. This finding opens up new avenues for developing novel anticancer drugs with improved selectivity and reduced side effects.

Beyond its pharmaceutical applications, 2,4-Dichloro-3-ethoxybenzaldehyde has also found use in materials science. Its unique electronic properties make it suitable for the synthesis of advanced materials with tailored optical and electronic characteristics. Researchers have explored its potential in the development of organic semiconductors and luminescent materials for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells.

The environmental impact of 2,4-Dichloro-3-ethoxybenzaldehyde is another area of active research. While it is generally considered safe when handled properly, there is ongoing interest in understanding its biodegradability and potential ecological effects. Studies have shown that under certain conditions, this compound can be biodegraded by microorganisms present in soil and water environments. However, further research is needed to fully assess its long-term environmental impact.

In conclusion, 2,4-Dichloro-3-ethoxybenzaldehyde (CAS No. 2385723-99-7) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable intermediate in synthetic chemistry, while its potential as a lead compound for drug discovery highlights its importance in medicinal chemistry. As research continues to uncover new properties and applications, this compound is likely to play an increasingly significant role in advancing scientific knowledge and technological innovation.

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